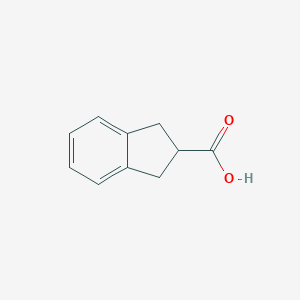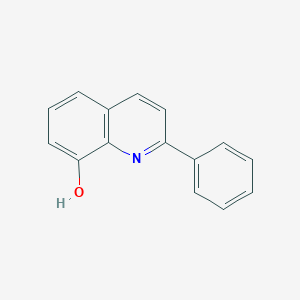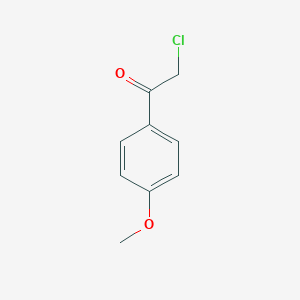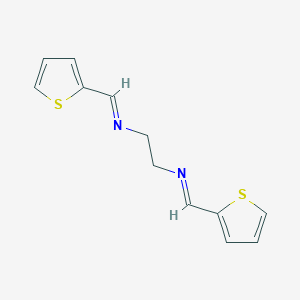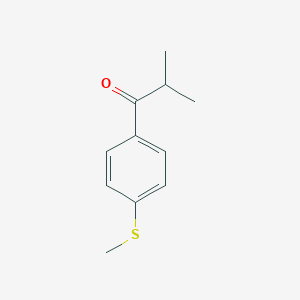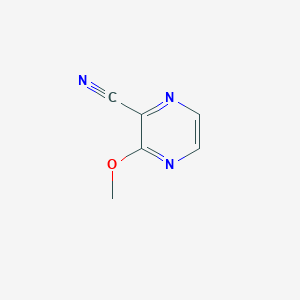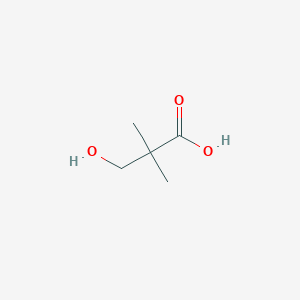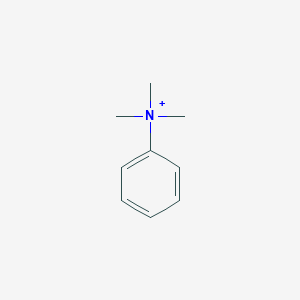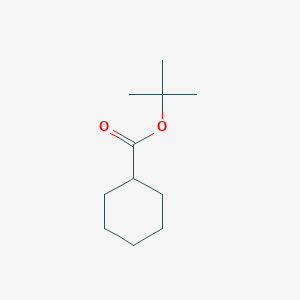
Tert-butyl cyclohexanecarboxylate
Übersicht
Beschreibung
Tert-butyl cyclohexanecarboxylate is a chemical compound with the molecular formula C11H20O2 . It’s also known as Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester .
Synthesis Analysis
Tert-butyl cyclohexanecarboxylate could be produced through specific synthetic routes. A common method involves using a round-bottomed flask equipped with a magnetic stirring bar . More detailed synthesis methods and conditions can be found in relevant scientific literature .Molecular Structure Analysis
The molecular structure of Tert-butyl cyclohexanecarboxylate consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 184.275 Da, and the monoisotopic mass is 184.146332 Da .Chemical Reactions Analysis
The chemical reactions involving Tert-butyl cyclohexanecarboxylate are complex and can vary based on the conditions and reagents used . For example, it can participate in oxidation reactions . More detailed information about its chemical reactions can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensory Materials
Tert-butyl cyclohexanecarboxylate derivatives can be used to create fluorescent sensory materials. The study by Sun et al. (2015) demonstrated that tert-butyl moieties in carbazole derivatives are crucial for forming organogels, which can be used as fluorescent sensory materials to detect various acid vapors with high performance due to efficient exciton migration in nanofibers formed by these gels Sun et al., 2015.
Chemical Synthesis
Tert-butyl cyclohexanecarboxylate plays a role in chemical synthesis. Keess and Oestreich (2017) found that cyclohexa-1,4-dienes with a tert-butyl group can function as isobutane equivalents in certain chemical reactions, providing a new method for incorporating tertiary alkyl groups into carbon frameworks Keess & Oestreich, 2017.
Medicinal Chemistry
In medicinal chemistry, tert-butyl groups, including tert-butyl cyclohexanecarboxylate, are commonly used. Westphal et al. (2015) evaluated tert-butyl isosteres, documenting their effects on the physicochemical and pharmacokinetic properties of drug analogues Westphal et al., 2015.
Catalysis and Reactions
The compound is also relevant in catalysis and various chemical reactions. Häner, Maetzke, and Seebach (1986) investigated the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, contributing to the understanding of their role in synthetic organic chemistry Häner, Maetzke, & Seebach, 1986.
Molecular Interactions and Inhibition
Furthermore, Houlihan et al. (2000) explored the role of tert-butyl carboxylate, including tert-butyl cyclohexanecarboxylate, in molecular interactions and dissolution inhibition in poly(norbornene-alt-maleic anhydride)-based resins. This study contributes to the understanding of how these compounds affect dissolution processes Houlihan et al., 2000.
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWVWNFVSGLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473485 | |
| Record name | cyclohexanecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cyclohexanecarboxylate | |
CAS RN |
16537-05-6 | |
| Record name | cyclohexanecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

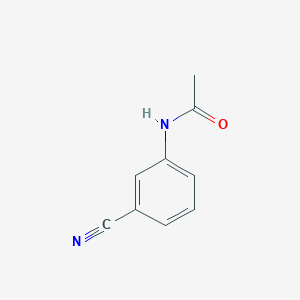
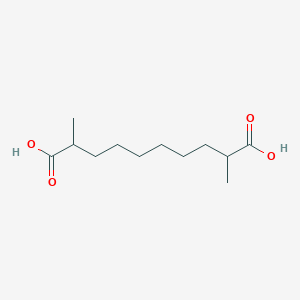
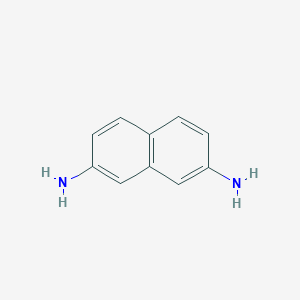
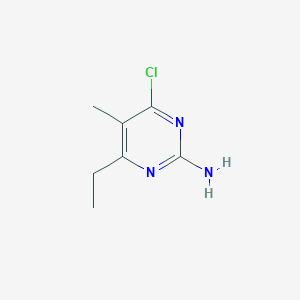
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
